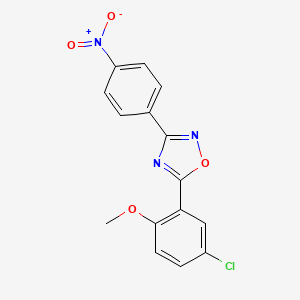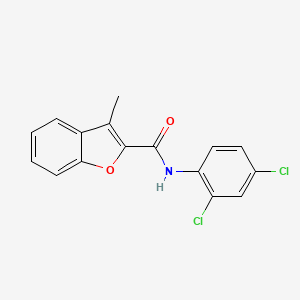
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of 2C-C and is a potent agonist of the 5-HT2A receptor. The compound has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. The compound has been shown to be a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide has also been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide involves the activation of the 5-HT2A and dopamine D2 receptors. The compound binds to these receptors and stimulates the release of neurotransmitters such as serotonin and dopamine. This leads to changes in mood, cognition, and perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide include changes in mood, cognition, and perception. The compound has been shown to produce euphoria, increased energy, and altered sensory perception. It has also been shown to enhance creativity and problem-solving abilities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide in lab experiments include its potency and selectivity for the 5-HT2A and dopamine D2 receptors. This allows researchers to study the effects of these receptors on mood, cognition, and perception. The limitations of using N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide in lab experiments include its potential for abuse and its lack of safety data in humans.
Zukünftige Richtungen
For research on N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide include studying its potential therapeutic applications in the treatment of mood disorders and addiction. The compound has also been shown to have anti-inflammatory and neuroprotective effects, which could be explored further. Additionally, the safety and toxicity of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide in humans should be studied to determine its potential for use as a medication.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide involves a two-step process. In the first step, 2C-C is reacted with ethyl chloroformate to form the corresponding carbamate. In the second step, the carbamate is reacted with 4-chloro-2,5-dimethoxyphenylamine to form N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide. The compound can be purified using column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-5-9(6-2)14(17)16-11-8-12(18-3)10(15)7-13(11)19-4/h7-9H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYAPERECATYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)
![1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856291.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5856295.png)
![methyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856297.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide](/img/structure/B5856312.png)
![N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)


![1-[(4-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5856331.png)
![ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B5856334.png)
![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5856339.png)